Caspase-3 substrate (chromogenic) is a synthetic peptide used primarily for the detection and quantification of caspase-3 activity, an important enzyme in the apoptosis pathway. The substrate is designed to be cleaved by caspase-3, resulting in a chromogenic product that can be easily measured spectrophotometrically. This substrate is crucial for research in cell biology, particularly in studies related to apoptosis and cellular signaling pathways.
Caspase-3 substrates are commercially available from various suppliers, including Biotium, Eurogentec, and other biochemical companies. These substrates are synthesized to ensure high purity and specificity for caspase-3 activity.
Caspase-3 substrates are classified as chromogenic or fluorogenic based on their detection mechanism. Chromogenic substrates release a colored product upon cleavage, while fluorogenic substrates emit fluorescence. The most common chromogenic substrate for caspase-3 is Ac-DEVD-pNA, where pNA stands for para-nitroaniline, which provides the chromogenic signal upon cleavage.
The synthesis of caspase-3 substrates typically involves solid-phase peptide synthesis or solution-phase peptide synthesis. The latter method allows for the production of larger quantities more efficiently.
The synthesis process usually involves:
The molecular structure of a typical caspase-3 substrate like Ac-DEVD-pNA consists of:
The molecular formula for Ac-DEVD-pNA is with a molecular weight of approximately 278.26 Da . The chromophore exhibits a maximum absorbance at 405 nm when released during enzymatic cleavage.
Caspase-3 catalyzes the hydrolysis of the peptide bond after the aspartic acid residue in the substrate. The reaction can be summarized as follows:
The kinetics of this reaction can be characterized by Michaelis-Menten parameters such as and , which provide insight into enzyme efficiency and substrate affinity .
Caspase-3 operates through a well-defined mechanism involving:
The catalytic site includes critical residues such as Cys-163 and His-121, which facilitate nucleophilic attack and stabilize transition states during substrate hydrolysis .
Caspase-3 substrates are typically lyophilized powders that must be reconstituted before use. They are stable when stored dry at -20 °C and should avoid repeated freeze-thaw cycles.
The chromogenic substrates exhibit:
Data on stability indicates that these substrates retain activity over extended periods if stored correctly.
Caspase-3 substrates have diverse applications in scientific research:
Conformational dynamics of catalytic loops (L2, L2', L3, L4) enable substrate access. The critical "Tyrosine 203 flip" reorients upon substrate binding, displacing Tyr-203 from the P1 pocket to allow aspartate insertion [4]. Chromogenic substrates (e.g., Ac-DEVD-pNA) exploit this mechanism, where para-nitroaniline (pNA) release after cleavage provides a spectrophotometric signal at 405 nm.
Table 1: Common Chromogenic Caspase-3 Substrates and Their Recognition Motifs
| Substrate | Cleavage Sequence | Recognition Specificity | Detection Method |
|---|---|---|---|
| Ac-DEVD-pNA | Ac-Asp-Glu-Val-Asp-pNA | Canonical caspase-3 motif | Absorbance at 405 nm |
| Z-DEVD-pNA | Z-Asp-Glu-Val-Asp-pNA | Enhanced cell permeability | Absorbance at 405 nm |
| Ac-IETD-pNA | Ac-Ile-Glu-Thr-Asp-pNA | Cross-reactivity with caspase-8 | Absorbance at 405 nm |
| (Z-Asp-Glu-Val-Asp)₂-Rh110 | Bis-DEVD-rhodamine 110 | Amplified sensitivity (fluorogenic) | Fluorescence (Ex 496/Em 520) |
Kinetic parameters reveal efficiency variations among chromogenic substrates:
Catalytic efficiency is pH-dependent, with optimum activity at pH 7.0–7.5 in HEPES buffer containing 10–100 mM NaCl and 10 mM DTT to maintain cysteine redox state [7] [10]. Divalent cations (e.g., Zn²⁺) inhibit activity by competing for the catalytic cysteine residue.
Table 2: Kinetic Parameters of Caspase-3 Chromogenic Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Ac-DEVD-pNA | 26.91 ± 1.20 | 0.73 ± 0.02 | 2,730 ± 120 | [10] |
| EGFP-C3A | 10.03 ± 1.19 | 0.13 ± 0.01 | 12,500 ± 150 | [10] |
| EGFP-C3B | 6.55 ± 1.53 | 0.39 ± 0.03 | 59,600 ± 9,300 | [10] |
| Bz-DEVD-pNA | Not reported | Not reported | ~2,000 | [3] |
The P1 aspartic acid is indispensable for catalysis, with substitution to glutamate (Glu) reducing catalytic efficiency by >1,000-fold due to suboptimal fitting within the S1 pocket [9]. Positional scanning reveals:
The Ac-DNLD-CHO inhibitor exemplifies motif optimization, achieving Kiapp = 0.68 nM for caspase-3 versus >200 nM for caspases-8/9 and 55.7 nM for caspase-7 [5].
Caspase-3 substrate recognition diverges evolutionarily:
Notably, bivalve caspase-3/7 homologs exhibit unusual expansions in gene families (e.g., 35 putative caspases in Crassostrea gigas), suggesting functional diversification where canonical DEVD substrates may show reduced sensitivity [2]. Mammalian caspase-7 shares 54% identity with caspase-3 but exhibits 10–100-fold lower kcat/Km for DEVD substrates due to subtle differences in L2 loop flexibility [1] [4].
Procaspase-3 activation involves hierarchical cleavage events:
Membrane-associated procaspase-3 in heavy mitochondrial fractions undergoes Bcl-2-regulated activation:
Non-apoptotic activation occurs during stem cell differentiation, where caspase-9 cleaves procaspase-3 without triggering cell death. This generates catalytically active caspase-3 that processes developmental substrates (e.g., transcription factors) but not apoptotic effectors like PARP [8]. Regulatory constraints include:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: